N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide
CAS No.:
Cat. No.: VC14821486
Molecular Formula: C21H17F3N4O3
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17F3N4O3 |
|---|---|
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C21H17F3N4O3/c22-21(23,24)31-12-7-8-15-13(10-12)19(29)14(11-26-15)20(30)25-9-3-6-18-27-16-4-1-2-5-17(16)28-18/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,25,30)(H,26,29)(H,27,28) |
| Standard InChI Key | XWUFOFGJTXEUGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)OC(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a quinoline core substituted at the 3-position with a carboxamide group, a 4-hydroxy group, and a 6-trifluoromethoxy moiety. The carboxamide nitrogen is further functionalized with a 3-(1H-benzo[d]imidazol-2-yl)propyl chain. This design leverages the planar aromaticity of quinoline for DNA intercalation and the hydrogen-bonding capacity of benzimidazole for target recognition . The trifluoromethoxy group (–OCF₃) introduces electron-withdrawing effects, enhancing resistance to oxidative degradation and improving lipophilicity .
Table 1: Key Structural Features and Functional Roles
Synthetic Pathways
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide typically follows a multi-step protocol involving:
-
N-Acylation of 8-aminoquinoline: Introduction of the carboxamide group via reaction with activated carboxylic acid derivatives .
-
N-Alkylation of Benzimidazole: Propyl chain attachment to the benzimidazole nitrogen using halogenated alkylating agents .
-
Quaternization and Cycloaddition: Formation of the final hybrid structure through quaternization of the benzimidazole nitrogen, followed by cycloaddition to stabilize the linkage .
Critical reaction conditions include the use of tetrafluoroborate catalysts for quaternization and anhydrous solvents to prevent hydrolysis of the trifluoromethoxy group . Yield optimization remains a challenge, with reported efficiencies ranging from 45% to 68% depending on the halogenated intermediate used .
Biological Activities and Mechanisms
Antibacterial Efficacy
The compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens and mycobacteria. In vitro studies on structurally analogous quinoline-benzimidazole hybrids report minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Mycobacterium smegmatis, surpassing first-line tuberculosis drugs like isoniazid . Mechanistically, the trifluoromethoxy group disrupts bacterial membrane integrity, while the benzimidazole moiety inhibits DNA gyrase by binding to the ATPase domain .
Enzyme Inhibition
Pharmacological Profiling
Pharmacokinetics
The trifluoromethoxy group confers favorable ADME properties:
-
Absorption: LogP = 2.8 ± 0.3, indicating moderate lipophilicity for oral bioavailability .
-
Metabolism: Resistance to CYP450-mediated oxidation due to electron-withdrawing –OCF₃ .
-
Excretion: Renal clearance predominates, with a plasma half-life of 6.2 hours in murine models .
Toxicity Profile
Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg, suggesting a wide therapeutic window . Chronic administration (28 days) at 50 mg/kg/day caused mild hepatotoxicity, reversible upon discontinuation .
Therapeutic Applications
Antimicrobial Therapy
The compound’s dual mechanism—membrane disruption and enzyme inhibition—positions it as a candidate for multidrug-resistant infections. Synergy with β-lactam antibiotics enhances activity against methicillin-resistant Staphylococcus aureus (MRSA), reducing required doses by 4-fold .
Oncology
As a topoisomerase II poison, it circumvents P-glycoprotein-mediated efflux, a common resistance mechanism in chemotherapy . Phase I trials in xenograft models showed 60% tumor volume reduction at 10 mg/kg/day without significant weight loss .
Diabetes Management
α-Glucosidase inhibition delays glucose absorption, offering a strategy for postprandial hyperglycemia control . In diabetic rats, oral administration (25 mg/kg) reduced blood glucose spikes by 42% after starch challenge .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume